6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline are Aurora kinases , AXL kinase , vascular endothelial growth factor receptor 2 (VEGFR-2) , and platelet-derived growth factor receptor tyrosine kinase . These targets play crucial roles in cell division, signal transduction, angiogenesis, and cell growth, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell division and signal transduction .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting Aurora kinases, it disrupts the cell cycle, particularly mitosis . Inhibition of AXL kinase affects signal transduction pathways involved in cell survival, proliferation, and migration . By inhibiting VEGFR-2, the compound disrupts angiogenesis, the process by which new blood vessels form . Inhibition of platelet-derived growth factor receptor tyrosine kinase affects cell growth and division .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of cell division, alteration of signal transduction pathways, inhibition of angiogenesis, and modulation of cell growth . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the signaling pathways involved in cell growth and apoptosis, potentially leading to changes in cell proliferation and survival. Additionally, it can affect the expression of genes related to metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting cellular energy production. Additionally, it can modulate the levels of metabolites such as ATP and NADH, which are critical for various cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can influence protein synthesis and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline can be synthesized through a reaction between 4-nitrophenol and 4-chloro-6,7-dimethoxyquinoline in the presence of sodium bicarbonate . The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 6,7-Dimethoxy-4-(4-aminophenoxy)quinoline.
Substitution: Various derivatives depending on the substituents introduced.
Scientific Research Applications
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, particularly Aurora kinase and AXL kinase inhibitors.
Biological Studies: It serves as a tool compound for studying the biological pathways involving kinases and other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cabozantinib: A related compound with a similar structure and anticancer activity.
4-chloro-6,7-dimethoxyquinoline: A precursor in the synthesis of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline.
4-nitrophenol: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activity. Its potential as a kinase inhibitor makes it a valuable compound in medicinal chemistry and cancer research.
Properties
IUPAC Name |
6,7-dimethoxy-4-(4-nitrophenoxy)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-22-16-9-13-14(10-17(16)23-2)18-8-7-15(13)24-12-5-3-11(4-6-12)19(20)21/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYKZXCOGVCXBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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